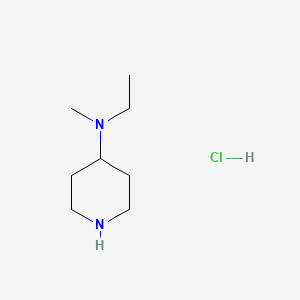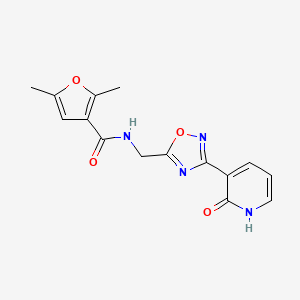
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea, also known as DPHU, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPHU is a urea derivative that exhibits a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
- Ureidopyrimidinones have been identified for their strong dimerization capabilities through quadruple hydrogen bonding, which is significant in the context of supramolecular assemblies and materials. The dimerization constant in CHCl3 for 6-methyl-2-butylureidopyrimidone exceeds 10^6 M^-1, showcasing its potential as a building block in supramolecular chemistry due to its high dimerization strength and simple preparation process (Beijer et al., 1998).
Organic Synthesis
- Synthesis and evaluation of derivatives based on the pyrimidine skeleton have highlighted their antioxidant activity. This includes the development of compounds with potential pharmacological applications, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (George et al., 2010).
- Further, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, based on the dimethylpyrimidin-2-yl scaffold, has been explored for their antibacterial activity. This underscores the utility of such compounds in developing new antibacterial agents (Azab et al., 2013).
Material Science
- The ureido-pyrimidinone (UPy) motif, known for its high dimerization constant, has been used in designing supramolecular polymers. This includes the development of supramolecular thermoplastic elastomers, where lateral aggregation into fibrous structures is achieved, indicating potential applications in material science and engineering (Appel et al., 2011).
Biochemical Applications
- Pyrimidinone derivatives have been explored for their antitumor activity, specifically the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This exemplifies the potential of pyrimidinone derivatives in oncological research (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-15(2)21-13-22(17(14)23)12-11-20-18(24)19-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13H,6,9-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHORYLMDHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)NCCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

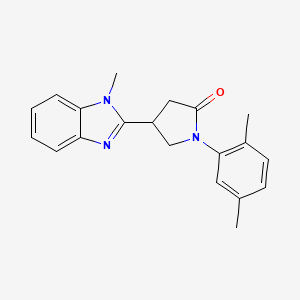
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)
![2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride](/img/structure/B2835975.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)
![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)
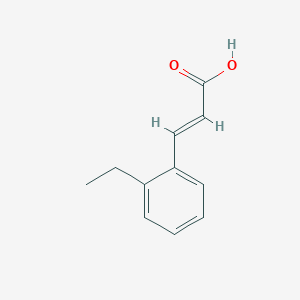
![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
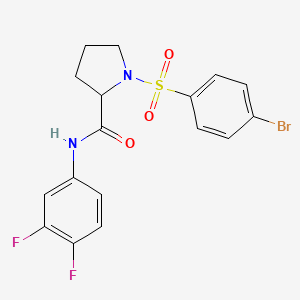

![4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid](/img/structure/B2835990.png)
